Homochlorcyclizine

Enantioselective Pharmacology H1 Antihistamine Potency Chiral Resolution

Homochlorcyclizine is NOT interchangeable with other first-generation H1 antihistamines. Its polypharmacology—combined H1, serotonin (5-HT), muscarinic (Ki=5.0–38 nM), and bradykinin antagonism—provides unique multi-mediator inflammatory pathway coverage unattainable with standard antihistamines. The l-isomer is significantly more potent than the d-isomer or racemate; enantiomer pharmacokinetics exhibit non-equivalent, mutual metabolic inhibition. Substitution with another diphenylmethylpiperazine or unverified enantiomeric composition directly alters experimental outcomes. Ideal for chiral ADME studies, HPLC chiral resolution validation, and antimuscarinic reference screening. Confirm enantiomeric composition before ordering.

Molecular Formula C19H23ClN2
Molecular Weight 314.9 g/mol
CAS No. 142860-97-7
Cat. No. B1176361
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHomochlorcyclizine
CAS142860-97-7
Synonyms1H-1,4-Diazepine, 1-[(4-chlorophenyl)phenylmethyl]hexahydro-4-methyl-, (-)-
Molecular FormulaC19H23ClN2
Molecular Weight314.9 g/mol
Structural Identifiers
SMILESCN1CCCN(CC1)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl
InChIInChI=1S/C19H23ClN2/c1-21-12-5-13-22(15-14-21)19(16-6-3-2-4-7-16)17-8-10-18(20)11-9-17/h2-4,6-11,19H,5,12-15H2,1H3
InChIKeyWEUCDJCFJHYFRL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Homochlorcyclizine CAS 142860-97-7: Diphenylmethylpiperazine Antihistamine with Pleiotropic Mediator Antagonism


Homochlorcyclizine (CAS 142860-97-7, molecular formula C19H23ClN2, molecular weight 314.85) is a first-generation diphenylmethylpiperazine H1 antihistamine that has been marketed in Japan since 1965 [1]. Beyond H1 antagonism, homochlorcyclizine exhibits a unique polypharmacology characterized by significant antagonist activity at serotonin (5-HT), muscarinic acetylcholine, and bradykinin receptors, as well as activity against the slow-reacting substance of anaphylaxis (SRS-A) [2][3]. This compound is supplied as a racemic mixture; however, enantioselective differences in both pharmacodynamic potency and pharmacokinetic disposition have been definitively established, making the enantiomeric composition a critical procurement consideration distinct from many in-class analogs [4].

Homochlorcyclizine CAS 142860-97-7: Why Enantiomeric Composition Precludes Simple In-Class Substitution


The assumption that all first-generation H1 antihistamines are interchangeable is demonstrably false for homochlorcyclizine due to its established enantioselective pharmacology and pharmacokinetics. Unlike many analogs where enantiomeric differences are negligible or uncharacterized, the l-isomer of homochlorcyclizine is significantly more potent as an antihistamine than both the d-isomer and the racemate [1]. Furthermore, the pharmacokinetic disposition of the enantiomers is non-equivalent and exhibits complex mutual metabolic inhibition, meaning the performance of a racemic mixture is not a simple average of its constituent isomers [2][3]. Therefore, replacing homochlorcyclizine with another diphenylmethylpiperazine, or even substituting a racemic source with an enantiopure source, will result in a different pharmacodynamic and pharmacokinetic profile, directly impacting experimental outcomes and therapeutic predictability [4].

Homochlorcyclizine CAS 142860-97-7: Quantitative Differentiation Evidence for Procurement and Selection


Enantioselective Antihistamine Potency: l-Homochlorcyclizine vs. d-Homochlorcyclizine and Racemate

Direct comparative study on isolated guinea pig ileum demonstrated that the l-isomer of homochlorcyclizine exhibits significantly greater antihistamine potency than both the d-isomer and the racemic mixture [1]. The optical purity of the separated enantiomers was confirmed to be >99.9% [1]. This establishes a clear hierarchy of in vitro activity: l-HCZ > racemic HCZ > d-HCZ, making enantiomeric purity a critical specification for potency-dependent applications [1].

Enantioselective Pharmacology H1 Antihistamine Potency Chiral Resolution

Muscarinic Receptor Affinity: Homochlorcyclizine as a High-Affinity Antimuscarinic vs. Hydroxyzine and Meclizine

A quantitative receptor-binding assay on bovine cerebral cortex membranes revealed that homochlorcyclizine belongs to a distinct subgroup of H1 antagonists with high affinity for muscarinic acetylcholine receptors (Ki = 5.0-38 nM) [1]. This is in stark contrast to another group of H1 antagonists, including hydroxyzine and meclizine, which exhibit low affinity (Ki = 3,600-30,000 nM) [1]. This approximately 1000-fold difference in Ki values signifies a profound divergence in anticholinergic potential.

Antimuscarinic Potency Receptor Binding Assay Antihistamine Off-Target Profiling

Superior Bradykinin Antagonism Among Piperazine-Class Antihistamines

In a comparative evaluation of six antihistamine agents containing a piperazine moiety, homochlorcyclizine exhibited the highest bradykinin antagonistic activity in both a receptor binding assay and an isolated rat ileum functional assay [1]. Schild plot analysis of bradykinin-induced ileal contractions was used to quantify this antagonism, confirming homochlorcyclizine's superior activity relative to the other tested piperazine antihistamines [1].

Bradykinin Antagonism Anti-inflammatory Mediator Piperazine Antihistamine

Enantioselective First-Pass Metabolism and Mutual Inhibition in Rats

In rats, the pharmacokinetics of homochlorcyclizine enantiomers are non-equivalent and subject to complex mutual metabolic inhibition [1]. Following oral administration (50 mg/kg), the (-)-isomer exhibited lower Cmax and AUC₀-∝ and higher clearance (CL₀) than the (+)-isomer and racemate [1]. In vitro, (+)-HCZ competitively inhibited (-)-HCZ metabolism (Ki = 6.96 µM) and (-)-HCZ inhibited (+)-HCZ metabolism (Ki = 20.4 µM) [1]. Consequently, the pharmacokinetic profile of racemic homochlorcyclizine is not an average of its parts but is skewed towards the profile of the (+)-isomer due to this asymmetric inhibition [1].

Enantioselective Pharmacokinetics First-Pass Metabolism Drug-Drug Interaction

Homochlorcyclizine CAS 142860-97-7: Evidence-Based Application Scenarios for Research and Industry


Investigating Polypharmacology in Allergy and Inflammation Models

Homochlorcyclizine is a superior tool compound for probing complex allergic and inflammatory responses that involve multiple mediators. Unlike typical H1 antihistamines that are often silent at other receptors, homochlorcyclizine's combined antagonism at histamine H1, serotonin, muscarinic, and bradykinin receptors [1] makes it uniquely suited for studying synergistic or multi-factorial inflammatory pathways where targeting a single mediator is insufficient. The established superiority in bradykinin antagonism over other piperazine antihistamines further solidifies its role in this niche [2].

Chiral Pharmacology and Enantioselective ADME Studies

The well-characterized, divergent properties of homochlorcyclizine's enantiomers provide a robust model system for investigating the principles of chiral pharmacology and enantioselective absorption, distribution, metabolism, and excretion (ADME). The significant difference in antihistamine potency between l-HCZ and d-HCZ [3], combined with the non-linear, mutually inhibitory pharmacokinetics of the enantiomers [4], offers a rich and reproducible in vivo and in vitro platform for studying chiral drug interactions and the impact of stereochemistry on drug disposition.

Development of Analytical Methods for Chiral Separation

Given the significant pharmacodynamic and pharmacokinetic differences between its enantiomers, homochlorcyclizine is a valuable analyte for developing and validating high-performance liquid chromatography (HPLC) and other analytical methods aimed at chiral resolution of basic pharmaceutical compounds. The established protocol for achieving >99.9% enantiomeric purity using a Chiralcel OD column [3] serves as a benchmark for method development, quality control, and batch-to-batch consistency assessment in both research and industrial settings.

Functional Antimuscarinic Screening in Complex Biological Systems

Homochlorcyclizine can be deployed as a high-affinity antimuscarinic reference compound in screening cascades where differentiating between high and low anticholinergic off-target activity is required. Its placement in the high-affinity group (Ki = 5.0-38 nM) for muscarinic receptors, in contrast to low-affinity compounds like hydroxyzine (Ki = 3,600-30,000 nM) [5], makes it an effective positive control for validating the sensitivity of assays designed to detect anticholinergic side effects or for use in systems where a strong muscarinic blockade is a desired experimental outcome.

Technical Documentation Hub

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